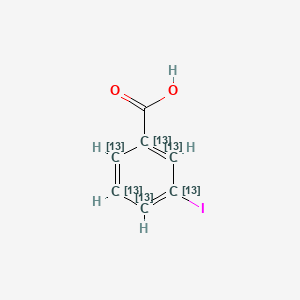

3-Iodobenzoic Acid-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H5IO2 |

|---|---|

Molecular Weight |

253.974 g/mol |

IUPAC Name |

3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |

InChI |

InChI=1S/C7H5IO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

KVBWBCRPWVKFQT-IDEBNGHGSA-N |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)I)C(=O)O |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Research Applications of 3-Iodobenzoic Acid-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Role of Stable Isotope Labeling in Research

3-Iodobenzoic Acid-¹³C₆ is the stable isotope-labeled counterpart of 3-Iodobenzoic Acid, where the six carbon atoms of the benzene ring have been replaced with the heavy isotope of carbon, ¹³C. This isotopic substitution is the cornerstone of its utility in advanced research, primarily serving two critical functions: as a tracer for metabolic studies and as an internal standard for highly accurate quantitative analysis. Stable isotope-labeled compounds are chemically identical to their unlabeled analogs, ensuring they exhibit the same behavior in biological and chemical systems, yet their increased mass allows them to be distinguished by mass spectrometry.[1][2]

The unlabeled form, 3-Iodobenzoic acid, is a versatile reagent in organic synthesis, utilized in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira to create complex organic molecules.[3] It has also been investigated for its potential antimicrobial and anti-inflammatory properties and serves as a building block for active pharmaceutical ingredients (APIs).[3] One specific area of study for the unlabeled compound has been in relation to respiratory infections caused by adenovirus type 7 (ADV7). The ¹³C₆-labeled version, however, finds its primary application in the analytical realm that underpins these broader research areas.

Primary Applications in Research

Internal Standard for Quantitative Mass Spectrometry

The most prominent use of 3-Iodobenzoic Acid-¹³C₆ is as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[2] In drug development, pharmacokinetics, and metabolomics, researchers need to accurately measure the concentration of specific molecules in complex biological matrices like plasma, urine, or tissue homogenates.

A significant challenge in LC-MS analysis is the "matrix effect," where co-eluting endogenous components of the sample can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[4] By adding a known amount of 3-Iodobenzoic Acid-¹³C₆ to each sample at the beginning of the workflow, it experiences the same sample processing variations and matrix effects as the unlabeled 3-Iodobenzoic Acid.[1][2] Since the mass spectrometer can differentiate between the light (unlabeled) and heavy (labeled) forms, the ratio of their signals is used for quantification. This ratiometric measurement corrects for experimental variability, leading to significantly improved precision and accuracy.[5][6]

Tracer in Metabolic and Pharmacokinetic Studies

As a stable isotope-labeled tracer, 3-Iodobenzoic Acid-¹³C₆ can be used to follow the metabolic fate of 3-Iodobenzoic Acid or related compounds in vivo or in vitro. For instance, researchers can administer the ¹³C₆-labeled compound and then use LC-MS to identify and quantify its metabolites, which will also carry the ¹³C₆ signature. This approach is invaluable for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME), a critical component of drug discovery and development. Studies on the biotransformation of benzoic acid to hippuric acid have successfully employed ¹³C-labeled benzoic acid to trace these metabolic pathways.[4]

Quantitative Data Presentation

The use of a stable isotope-labeled internal standard like 3-Iodobenzoic Acid-¹³C₆ demonstrably improves the quality of quantitative data. The following table provides a representative comparison of key validation parameters for a hypothetical LC-MS/MS method for quantifying 3-Iodobenzoic Acid in human plasma, both with and without the use of its ¹³C₆-labeled internal standard.

| Validation Parameter | Without Internal Standard | With 3-Iodobenzoic Acid-¹³C₆ as Internal Standard |

| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 1 ng/mL |

| Intra-day Precision (%RSD) | 5.8% - 12.3% | 2.1% - 6.5% |

| Inter-day Precision (%RSD) | 8.2% - 14.5% | 3.4% - 8.9% |

| Intra-day Accuracy (%Bias) | -10.5% to +11.2% | -4.3% to +5.1% |

| Inter-day Accuracy (%Bias) | -13.8% to +14.1% | -6.8% to +7.3% |

| Recovery | 75% - 88% (variable) | 82% - 87% (consistent) |

| Matrix Effect (%CV) | 18.5% | < 5% |

This data is representative and illustrates the typical improvements observed when employing a stable isotope-labeled internal standard.

Experimental Protocols

General Protocol for Quantitative Analysis using 3-Iodobenzoic Acid-¹³C₆ as an Internal Standard

This protocol outlines a typical workflow for the quantification of 3-Iodobenzoic Acid in a biological matrix (e.g., human plasma) using 3-Iodobenzoic Acid-¹³C₆ as an internal standard via LC-MS/MS.

1. Reagent and Standard Preparation:

-

Analyte Stock Solution: Prepare a 1 mg/mL stock solution of 3-Iodobenzoic Acid in methanol.

-

Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of 3-Iodobenzoic Acid-¹³C₆ in methanol.

-

Calibration Standards: Serially dilute the analyte stock solution with methanol to prepare working solutions. Spike these into blank human plasma to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma in the same manner as the calibration standards.

-

Internal Standard Working Solution: Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.

2. Sample Preparation (Protein Precipitation): [7]

-

To 100 µL of each sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate).

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

-

Mass Spectrometry (MS):

- Ionization Mode: Electrospray Ionization (ESI), negative mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

-

3-Iodobenzoic Acid: Monitor the transition from the precursor ion (m/z 247.9) to a suitable product ion.

-

3-Iodobenzoic Acid-¹³C₆: Monitor the transition from the precursor ion (m/z 253.9) to a corresponding product ion.

- Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard in each sample.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis of Labeled Benzoic Acid Derivatives

Visualizations

Workflow for Quantitative Analysis using a Stable Isotope-Labeled Internal Standard

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Logical Relationship in Quantitative Analysis

Caption: Correction of matrix effects using a stable isotope-labeled internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. waters.com [waters.com]

- 3. A Convenient Synthesis of 4-Hydroxy[1-13C]benzoic Acid and Related Ring-Labelled Phenolic Compounds | Semantic Scholar [semanticscholar.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. spectroscopyeurope.com [spectroscopyeurope.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Iodobenzoic Acid-¹³C₆: Chemical Properties and Stability for Researchers and Drug Development Professionals

Introduction: 3-Iodobenzoic Acid-¹³C₆ is the isotopically labeled form of 3-Iodobenzoic Acid, where the six carbon atoms of the benzene ring are replaced with the stable isotope, carbon-13. This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, particularly in pharmacokinetic and metabolic studies during drug development. This technical guide provides a comprehensive overview of its chemical properties, stability, and practical applications.

Core Chemical Properties

3-Iodobenzoic Acid-¹³C₆ shares nearly identical chemical and physical properties with its unlabeled counterpart, with a notable difference in molecular weight due to the isotopic enrichment.

| Property | Value | References |

| Chemical Formula | ¹³C₆H₅IO₂ | [1] |

| Molecular Weight | 254.04 g/mol | N/A |

| Monoisotopic Mass | 253.94026 Da | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 185-187 °C (for unlabeled) | [3] |

| Solubility | Sparingly soluble in water; Soluble in alcohol, ether, chloroform, and methanol. | [2] |

| pKa | 3.8 (at 25 °C for unlabeled) | [2] |

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of 3-Iodobenzoic Acid-¹³C₆.

Storage Conditions: Store in a cool, dry, and well-ventilated place.[2][4] The container should be tightly sealed and protected from light, as the compound is light-sensitive.[2][5] For long-term storage, refrigeration or freezing is recommended to minimize thermal degradation.

Chemical Stability: 3-Iodobenzoic Acid is stable under normal temperatures and pressures.[2] However, like many iodinated aromatic compounds, it can be susceptible to degradation under certain conditions. The carbon-iodine bond is the weakest of the carbon-halogen bonds and can be cleaved by light (photolysis) or heat.[6] The presence of oxygen and moisture can also facilitate degradation pathways.[6]

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[7][8] While specific forced degradation data for 3-Iodobenzoic Acid-¹³C₆ is not publicly available, a typical study would involve subjecting the compound to stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[9]

Objective: To identify potential degradation products and pathways for 3-Iodobenzoic Acid-¹³C₆.

Methodology: A stock solution of 3-Iodobenzoic Acid-¹³C₆ (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile. Aliquots of this solution are then subjected to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid compound is heated at 105°C for 24 hours.

-

Photolytic Degradation: The solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analysis: The stressed samples are then analyzed by a stability-indicating method, typically reverse-phase HPLC with UV and mass spectrometric detection, to separate and identify any degradation products.

Expected Degradation Pathways: Based on the chemistry of benzoic acid and its derivatives, potential degradation pathways include:

-

Decarboxylation: Loss of the carboxylic acid group to form iodobenzene-¹³C₆, especially under thermal stress.[10]

-

Deiodination: Cleavage of the carbon-iodine bond to form benzoic acid-¹³C₆. This can be promoted by light or reducing conditions.

-

Hydroxylation: Introduction of a hydroxyl group onto the benzene ring, particularly under oxidative conditions.

Caption: Potential degradation pathways of 3-Iodobenzoic Acid-¹³C₆.

Application as an Internal Standard in LC-MS/MS

The primary application of 3-Iodobenzoic Acid-¹³C₆ is as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its key advantage is that it co-elutes with the unlabeled analyte and experiences similar matrix effects, leading to more accurate and precise quantification.

Experimental Protocol: Quantitative Analysis of a Hypothetical Analyte in Plasma

Objective: To determine the concentration of an analyte in human plasma using a validated LC-MS/MS method with 3-Iodobenzoic Acid-¹³C₆ as an internal standard.

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.

-

Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of 3-Iodobenzoic Acid-¹³C₆ in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in methanol.

2. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample (or calibration standard/quality control sample) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution in acetonitrile.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), likely in negative mode for the acidic analyte.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: A typical workflow for bioanalytical sample preparation and analysis.

Conclusion

3-Iodobenzoic Acid-¹³C₆ is a valuable tool for researchers and drug development professionals, primarily serving as a robust internal standard for quantitative mass spectrometry. Its chemical properties are well-characterized, and its stability is suitable for routine laboratory use when stored under appropriate conditions. Understanding its potential degradation pathways is crucial for the development of stability-indicating methods and for ensuring the integrity of analytical data. The provided experimental protocols offer a practical guide for its application in a research and development setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Page loading... [guidechem.com]

- 3. 3-Iodobenzoic acid | 618-51-9 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 618-51-9|3-Iodobenzoic acid|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pharmadekho.com [pharmadekho.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. researchgate.net [researchgate.net]

Unlocking Metabolic Secrets: A Technical Guide to the Applications of ¹³C Labeled Iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of metabolic research and pharmaceutical development, the ability to trace, quantify, and understand the fate of molecules within biological systems is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as a powerful and indispensable tool, offering a non-radioactive means to track the journey of compounds through complex biochemical pathways. This technical guide delves into the core applications of a uniquely valuable molecule: ¹³C labeled iodobenzoic acid.

The incorporation of a ¹³C-labeled benzene ring into the structure of iodobenzoic acid provides a distinct mass shift, rendering it an exceptional internal standard for quantitative analysis by mass spectrometry and a sensitive tracer for metabolic studies using nuclear magnetic resonance (NMR) spectroscopy. This guide will provide an in-depth exploration of its applications, from elucidating drug metabolism pathways to serving as a robust standard in pharmacokinetic studies. We will explore detailed experimental protocols, present quantitative data in a clear, comparative format, and visualize key workflows to provide a comprehensive resource for researchers at the forefront of scientific discovery.

Core Applications of ¹³C Labeled Iodobenzoic Acid

The utility of ¹³C labeled iodobenzoic acid, available as isomers such as 3-iodobenzoic acid-¹³C₆ and 4-iodobenzoic acid-¹³C₆, spans across several critical areas of research and development.

Internal Standard for Quantitative Mass Spectrometry

One of the primary applications of ¹³C labeled iodobenzoic acid is its use as an internal standard (IS) in quantitative mass spectrometry (LC-MS, GC-MS).[1] An ideal internal standard should mimic the analyte of interest in its chemical and physical properties to compensate for variations in sample preparation, chromatography, and ionization.[2] Because ¹³C labeled iodobenzoic acid has the same chemical structure as its unlabeled counterpart, with only a difference in isotopic composition, it co-elutes during chromatography and experiences similar matrix effects, leading to highly accurate and precise quantification of the target analyte.[1][2]

Key Advantages:

-

Minimizes Matrix Effects: Co-elution with the analyte ensures that both the analyte and the internal standard are subjected to the same degree of ion suppression or enhancement.[2]

-

Corrects for Sample Loss: Any loss of the analyte during sample extraction and preparation is mirrored by a proportional loss of the ¹³C labeled internal standard.

-

Improves Accuracy and Precision: By normalizing the analyte's response to the internal standard's response, the accuracy and precision of the quantitative analysis are significantly improved.

Tracer in Metabolic and Pharmacokinetic Studies

The non-radioactive nature of ¹³C makes it an ideal tracer for in vivo and in vitro studies.[3][4] ¹³C labeled iodobenzoic acid can be introduced into a biological system to track its metabolic fate. Researchers can follow the incorporation of the ¹³C label into downstream metabolites, providing invaluable insights into metabolic pathways and the biotransformation of drugs.[4]

Applications in this domain include:

-

Metabolic Pathway Elucidation: By analyzing the distribution of the ¹³C label in various metabolites over time, novel metabolic pathways can be identified and characterized.

-

Pharmacokinetic (PK) Studies: The absorption, distribution, metabolism, and excretion (ADME) of iodobenzoic acid-containing drug candidates can be meticulously studied by tracking the ¹³C label.[4]

-

Drug-Receptor Interaction Studies: While not a direct measure, understanding the metabolism of a drug can provide clues about its interaction with its target.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[5] While not a primary substrate for central carbon metabolism, ¹³C labeled iodobenzoic acid can be used in targeted MFA studies to probe specific peripheral pathways or the metabolism of xenobiotics. The labeling patterns of its metabolites can provide constraints for metabolic models, leading to a more accurate determination of metabolic fluxes.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from experiments utilizing ¹³C labeled iodobenzoic acid, illustrating its application as an internal standard and a metabolic tracer.

Table 1: Quantification of a Fictional Drug Candidate (Drug-IBA) in Human Plasma using 4-Iodobenzoic Acid-¹³C₆ as an Internal Standard.

| Quality Control Sample | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1.0 | 0.95 | 95.0 | 8.5 |

| Low QC | 3.0 | 2.88 | 96.0 | 6.2 |

| Mid QC | 50.0 | 51.5 | 103.0 | 4.1 |

| High QC | 200.0 | 195.8 | 97.9 | 3.5 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Table 2: Urinary Excretion of a Metabolite of 3-Iodobenzoic Acid-¹³C₆ in Rats following a Single Oral Dose.

| Time Point (hours) | Mean Cumulative Excretion of Metabolite M1 (%) | Standard Deviation |

| 0-2 | 15.2 | 3.1 |

| 2-4 | 35.8 | 5.4 |

| 4-8 | 62.5 | 7.8 |

| 8-12 | 85.1 | 6.2 |

| 12-24 | 96.3 | 4.5 |

Experimental Protocols

Protocol 1: Quantitative Analysis of a Drug Candidate in Plasma using LC-MS/MS with 4-Iodobenzoic Acid-¹³C₆ as an Internal Standard

1. Sample Preparation:

- To 100 µL of human plasma, add 10 µL of the internal standard working solution (4-Iodobenzoic Acid-¹³C₆ in methanol, 100 ng/mL).

- Add 300 µL of acetonitrile to precipitate proteins.

- Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Conditions:

- LC System: High-Performance Liquid Chromatography (HPLC) system.

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

- MRM Transitions: Monitor specific precursor-to-product ion transitions for the drug candidate and 4-Iodobenzoic Acid-¹³C₆.

3. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

- Determine the concentration of the drug candidate in the unknown samples from the calibration curve.

Protocol 2: In Vivo Metabolic Study of 3-Iodobenzoic Acid-¹³C₆ in Rats using NMR Spectroscopy

1. Animal Dosing and Sample Collection:

- Administer a single oral dose of 3-Iodobenzoic Acid-¹³C₆ (e.g., 10 mg/kg) to male Wistar rats.

- Collect urine samples at specified time intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours) and store at -80°C until analysis.

2. NMR Sample Preparation:

- Thaw urine samples and centrifuge to remove any precipitates.

- To 500 µL of urine, add 100 µL of a D₂O-based buffer containing a known concentration of an internal standard (e.g., TSP-d₄) for chemical shift referencing and quantification.

3. NMR Data Acquisition:

- Spectrometer: High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

- Experiment: ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) or ¹³C direct-observe experiments.

- Parameters: Optimize acquisition parameters (e.g., number of scans, relaxation delays) to ensure adequate signal-to-noise ratio.

4. Data Analysis:

- Process the NMR spectra using appropriate software (e.g., TopSpin, MestReNova).

- Identify and quantify the signals corresponding to the parent ¹³C labeled 3-iodobenzoic acid and its metabolites based on their unique ¹³C and ¹H chemical shifts.

- Calculate the concentration of each metabolite at different time points to determine the metabolic profile and excretion kinetics.

Mandatory Visualizations

Caption: Experimental workflow for a tracer study using ¹³C-iodobenzoic acid.

Caption: A simplified metabolic pathway for ¹³C-iodobenzoic acid.

Conclusion

¹³C labeled iodobenzoic acid stands as a versatile and powerful tool in the arsenal of researchers in drug development and metabolic studies. Its application as a high-fidelity internal standard ensures the accuracy and reliability of quantitative bioanalysis, a cornerstone of preclinical and clinical research. Furthermore, its use as a non-radioactive tracer provides a safe and effective means to unravel complex metabolic pathways and to characterize the pharmacokinetic profiles of novel drug candidates. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to empower scientists to effectively harness the potential of ¹³C labeled iodobenzoic acid in their pursuit of scientific advancement and the development of new therapeutics. As analytical technologies continue to evolve in sensitivity and resolution, the applications of such precisely labeled compounds are poised to expand, further deepening our understanding of biological systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 5. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Iodobenzoic Acid-¹³C₆ as a Tracer in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. 3-Iodobenzoic Acid-¹³C₆, a stable isotope-labeled analog of 3-iodobenzoic acid, offers a powerful tracer for investigating the metabolic fate of xenobiotic carboxylic acids. This technical guide provides a comprehensive overview of the application of 3-Iodobenzoic Acid-¹³C₆ in metabolic studies, detailing its synthesis, physicochemical properties, metabolic pathways, and the experimental protocols for its use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Iodobenzoic Acid-¹³C₆ is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | ¹³C₆C₁H₅IO₂ | N/A |

| Molecular Weight | ~254.06 g/mol | N/A |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 185-187 °C (unlabeled) | |

| Solubility | Sparingly soluble in water; soluble in alcohol and ether | [1] |

| CAS Number | 618-51-9 (unlabeled) |

Synthesis of 3-Iodobenzoic Acid-¹³C₆

A common method for the synthesis of unlabeled 3-iodobenzoic acid is the diazotization of 3-aminobenzoic acid followed by a Sandmeyer-type reaction with potassium iodide.[2] To synthesize the ¹³C₆-labeled version, one would need to start with ¹³C₆-aniline, which can be synthesized from ¹³C₆-benzene. The carboxyl group can be introduced via various carboxylation reactions.

Cellular Uptake and Metabolism

The metabolic fate of 3-iodobenzoic acid primarily involves conjugation reactions that increase its water solubility and facilitate its excretion. The two main metabolic pathways are glucuronidation and glycine conjugation.

Cellular Uptake

The cellular uptake of small molecules like 3-iodobenzoic acid can occur through passive diffusion across the cell membrane, driven by a concentration gradient. The rate of uptake can be influenced by the compound's lipophilicity and the pH of the extracellular and intracellular environments. While specific kinetic data for 3-iodobenzoic acid uptake is limited, studies on similar aromatic carboxylic acids suggest that both passive diffusion and carrier-mediated transport may be involved.

Metabolic Pathways

1. Glucuronidation: The primary metabolic pathway for 3-iodobenzoic acid in humans is conjugation with glucuronic acid to form 3-iodobenzoyl glucuronide.[3] This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells.

2. Glycine Conjugation: Benzoic acids can also undergo conjugation with the amino acid glycine.[4] This reaction is catalyzed by glycine N-acyltransferase, a mitochondrial enzyme, and results in the formation of 3-iodobenzoyl glycine (hippuric acid analog).

The relative contribution of each pathway can vary depending on the species, tissue, and the concentration of the substrate.

Experimental Protocols for Metabolic Studies using 3-Iodobenzoic Acid-¹³C₆

The following sections outline a general experimental workflow for conducting metabolic studies with 3-Iodobenzoic Acid-¹³C₆.

Experimental Workflow

Cell Culture and Tracer Administration

-

Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in appropriate culture vessels and allow them to adhere and reach the desired confluency.

-

Tracer Preparation: Prepare a stock solution of 3-Iodobenzoic Acid-¹³C₆ in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in the cell culture medium.

-

Tracer Incubation: Replace the existing medium with the medium containing 3-Iodobenzoic Acid-¹³C₆. The concentration of the tracer should be optimized to be non-toxic and sufficient for detection.

-

Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), collect both the cell pellets and the culture medium to analyze the intracellular and extracellular metabolites.

Metabolite Extraction

-

Quenching: Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold quenching solution (e.g., 80% methanol).

-

Extraction: Lyse the cells and extract the metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

-

Sample Preparation: Centrifuge the extracts to pellet the cell debris and collect the supernatant for analysis. The supernatant can be dried and reconstituted in a suitable solvent for LC-MS/MS or GC-MS analysis.

Analytical Methods: Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical techniques for quantifying the incorporation of ¹³C from the tracer into downstream metabolites.

-

LC-MS/MS: This is a highly sensitive and specific technique for analyzing a wide range of metabolites. The separation of the parent compound and its metabolites is achieved by liquid chromatography, and their detection and quantification are performed by tandem mass spectrometry.

-

GC-MS: For volatile and thermally stable compounds, or those that can be derivatized to become so, GC-MS is a powerful analytical tool. Derivatization, for example with silylating agents, is often required for carboxylic acids.[5][6]

Data Analysis: Mass Isotopomer Distribution

The analysis of the mass isotopomer distribution (MID) of the metabolites reveals the extent of ¹³C incorporation. The mass spectrum of an unlabeled compound will show a predominant peak at its monoisotopic mass (M+0). As ¹³C atoms from the tracer are incorporated, additional peaks will appear at higher mass-to-charge ratios (M+1, M+2, etc.). The relative abundance of these isotopologues provides quantitative information about the activity of the metabolic pathways.

Quantitative Data Summary

While specific quantitative data for 3-Iodobenzoic Acid-¹³C₆ are not available in the literature, the following tables provide representative data for the metabolism of benzoic acid, which can serve as a proxy for understanding the potential kinetics of 3-iodobenzoic acid metabolism.

Table 1: Michaelis-Menten Kinetic Parameters for Benzoic Acid Conjugation

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg protein) | Reference |

| Glycine N-acyltransferase (human liver) | Benzoic Acid | ~300-500 | ~254 ± 90.5 (nmol/min/g liver) | [7] |

| UGT1A9 (recombinant human) | Various Flavonols | 0.04 - 0.68 | 0.04 - 12.95 | [8] |

Note: The Vmax for glycine conjugation is presented per gram of liver tissue. The Km and Vmax for UGT1A9 with various flavonol substrates are provided to give a general range for this enzyme family, as specific data for 3-iodobenzoic acid is unavailable.

Table 2: Representative Mass Spectrometry Data for 3-Iodobenzoic Acid and its Potential Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| 3-Iodobenzoic Acid | 248.9 | 204.9, 121.1 | ESI+ | [3] |

| 3-Iodobenzoyl Glucuronide (predicted) | 424.9 | 248.9, 175.0 | ESI- | N/A |

| 3-Iodobenzoyl Glycine (predicted) | 305.9 | 248.9, 74.0 | ESI- | N/A |

Note: The mass spectrometry data for the metabolites are predicted based on their chemical structures and common fragmentation patterns.

Signaling Pathways and Logical Relationships

The metabolism of 3-Iodobenzoic Acid-¹³C₆ can be visualized as a series of enzymatic reactions leading to the formation of its conjugates.

Conclusion

3-Iodobenzoic Acid-¹³C₆ is a valuable tool for probing the metabolism of xenobiotic aromatic carboxylic acids. Its use in conjunction with modern analytical techniques like mass spectrometry allows for the detailed characterization of metabolic pathways and the quantification of metabolic fluxes. While specific quantitative data for this tracer is still emerging, the principles and protocols outlined in this guide provide a solid foundation for researchers to design and execute informative metabolic studies. Further research is warranted to establish detailed kinetic parameters for its transport and enzymatic conversions, which will enhance the precision of metabolic models derived from studies using this tracer.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 3-Iodobenzoic acid | C7H5IO2 | CID 12060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Iodobenzoic acid, TMS derivative [webbook.nist.gov]

- 6. 3-Iodobenzoic acid, TMS derivative [webbook.nist.gov]

- 7. Conjugation of benzoic acid with glycine in human liver and kidney: a study on the interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Three-Dimensional Quantitative Structure-Activity Relationship Studies on UGT1A9-Mediated 3-O-Glucuronidation of Natural Flavonols Using a Pharmacophore-Based Comparative Molecular Field Analysis Model - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of 3-Iodobenzoic Acid-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated metabolic fate of 3-Iodobenzoic Acid-13C6, a stable isotope-labeled compound. While specific metabolic data for the 13C6 variant is not extensively available in public literature, this guide extrapolates likely biotransformation pathways based on studies of 3-Iodobenzoic acid and other halogenated benzoic acids. Furthermore, it outlines detailed experimental protocols for elucidating its metabolic profile, catering to the needs of researchers in drug development and metabolic studies.

Introduction to 3-Iodobenzoic Acid Metabolism

3-Iodobenzoic acid is an organoiodine compound that, like many xenobiotics, undergoes metabolic transformation to facilitate its excretion from the body. The primary purpose of xenobiotic metabolism is to convert lipophilic compounds into more water-soluble derivatives that can be readily eliminated via urine or bile. This process is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For benzoic acid and its derivatives, conjugation is a predominant metabolic pathway.

The inclusion of a 13C6 stable isotope label in the benzene ring of 3-Iodobenzoic Acid provides a powerful tool for metabolic studies. This labeling does not alter the compound's chemical properties or biological activity but allows for its unambiguous detection and quantification, along with its metabolites, using mass spectrometry. This is particularly advantageous for distinguishing compound-related material from endogenous molecules in complex biological matrices.

Anticipated Metabolic Fate

Based on available literature, the metabolism of 3-Iodobenzoic Acid is expected to proceed primarily through Phase II conjugation reactions.

Proposed Metabolic Pathway

The primary anticipated metabolic pathway for 3-Iodobenzoic Acid involves conjugation of the carboxylic acid group with endogenous molecules. The most likely transformations are:

-

Glucuronidation: The carboxyl group can be conjugated with glucuronic acid, a common pathway for carboxylic acids, to form an acyl glucuronide. A known human metabolite of 3-Iodobenzoic acid is 3-Iodobenzoyl glucuronide[1].

-

Amino Acid Conjugation: Conjugation with amino acids, particularly glycine, is a well-established metabolic route for benzoic acid and its derivatives. This would result in the formation of 3-Iodohippuric acid. Studies on ortho-iodobenzoic acid have shown the formation of iodohippuric acid[2].

It is plausible that both pathways occur, with the relative contribution of each varying depending on the biological system (e.g., species, tissue).

Caption: Proposed metabolic pathway of this compound.

Quantitative Data Summary

While specific quantitative data for the metabolism of this compound is not available in the provided search results, the following tables are presented as templates for organizing experimental findings.

Table 1: In Vitro Metabolic Stability of this compound

| Biological Matrix | Incubation Time (min) | % Parent Compound Remaining | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | 0 | 100 | ||

| 15 | ||||

| 30 | ||||

| 60 | ||||

| Human Hepatocytes | 0 | 100 | ||

| 30 | ||||

| 60 | ||||

| 120 |

Table 2: Metabolite Profile of this compound in Human Hepatocytes

| Metabolite | Retention Time (min) | Proposed Structure | Relative Abundance (%) |

| 3-Iodobenzoyl-13C6 Glucuronide | Acyl Glucuronide | ||

| 3-Iodohippuric Acid-13C6 | Glycine Conjugate |

Detailed Experimental Protocols

To investigate the metabolic fate of this compound, a combination of in vitro and in vivo studies is recommended.

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to study metabolic pathways and enzyme kinetics.[3][4]

1. Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of the compound to Phase I metabolism, primarily by cytochrome P450 enzymes.

-

Objective: To determine the rate of disappearance of this compound when incubated with liver microsomes.

-

Materials:

-

Pooled human liver microsomes

-

This compound stock solution (e.g., in DMSO)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Acetonitrile (ACN) with an internal standard for quenching and analysis

-

96-well plates

-

Incubator/shaker (37°C)

-

-

Procedure:

-

Prepare a microsomal suspension in phosphate buffer.

-

Add this compound to the microsomal suspension to a final concentration of, for example, 1 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis: Calculate the percentage of parent compound remaining at each time point, determine the half-life (t½), and calculate the intrinsic clearance (CLint).

2. Metabolite Identification in Hepatocytes

Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, providing a more complete picture of metabolism.

-

Objective: To identify the major metabolites of this compound formed in hepatocytes.

-

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium

-

This compound stock solution

-

Collagen-coated plates

-

Incubator (37°C, 5% CO2)

-

-

Procedure:

-

Thaw and plate hepatocytes according to the supplier's protocol.

-

Allow cells to attach and recover.

-

Treat the cells with this compound at a suitable concentration (e.g., 10 µM).

-

Incubate for a specified period (e.g., 2, 8, 24 hours).

-

Collect both the cell culture medium and cell lysate.

-

Process the samples (e.g., protein precipitation with cold acetonitrile).

-

Analyze the samples by high-resolution LC-MS to detect and identify potential metabolites based on their accurate mass and fragmentation patterns, leveraging the unique mass signature of the 13C6-label.

-

Caption: Experimental workflow for metabolic fate determination.

In Vivo Metabolism Studies

In vivo studies provide data on the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism.[5]

1. Pharmacokinetic and Metabolite Profiling in Rodents

-

Objective: To determine the pharmacokinetic profile of this compound and identify its major metabolites in plasma, urine, and feces.

-

Animals: Male Sprague-Dawley rats (or other appropriate rodent model).

-

Procedure:

-

Administer this compound to a cohort of rats via intravenous (IV) and oral (PO) routes.

-

Collect blood samples at various time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

-

House the animals in metabolic cages to collect urine and feces over a 24 or 48-hour period.

-

Process plasma samples (e.g., protein precipitation).

-

Homogenize and extract urine and feces samples.

-

Analyze plasma samples by LC-MS/MS to determine the concentration-time profile of the parent compound and calculate pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability).

-

Analyze plasma, urine, and fecal extracts by high-resolution LC-MS to identify and semi-quantify metabolites.

-

Analytical Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the cornerstone technique for metabolic studies due to its sensitivity, selectivity, and ability to provide structural information.[6]

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole for quantification) or a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF for metabolite identification).

-

Sample Analysis:

-

Quantification: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the parent compound and known metabolites. The 13C6 label will result in a 6 Dalton mass shift compared to the unlabeled compound, facilitating specific detection.

-

Metabolite Identification: Employ a high-resolution mass spectrometer to obtain accurate mass measurements of precursor and product ions. This allows for the determination of elemental compositions and aids in the structural elucidation of unknown metabolites. The characteristic isotopic pattern of the 13C6-labeled compounds will confirm their origin from the parent drug.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used for the definitive structural elucidation of isolated metabolites.[7][8]

-

Application: While less sensitive than MS, NMR provides detailed structural information, including the precise location of metabolic modifications.[9][10] It is particularly useful for distinguishing between isomers.

-

Procedure: If a major metabolite is identified and can be isolated in sufficient quantities, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can be performed to confirm its structure. The 13C enrichment from the label can be leveraged in ¹³C NMR experiments.

Conclusion

The metabolic fate of this compound is anticipated to be dominated by Phase II conjugation reactions, leading to the formation of glucuronide and amino acid conjugates. The stable isotope label is a critical tool that will facilitate precise quantification and confident identification of metabolites in complex biological matrices. The experimental protocols outlined in this guide provide a robust framework for researchers to thoroughly investigate the biotransformation of this compound, generating essential data for drug development and safety assessment programs.

References

- 1. 3-Iodobenzoic acid | C7H5IO2 | CID 12060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pharmascigroup.us [pharmascigroup.us]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. NMR spectroscopy for metabolomics in the living system: recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3-Iodobenzoic Acid-¹³C₆ in Pharmaceutical Intermediate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of 3-Iodobenzoic Acid-¹³C₆ in the synthesis and analysis of pharmaceutical intermediates. While its primary application lies in its utility as a stable isotope-labeled internal standard and tracer for metabolic studies, its structural similarity to the synthetically versatile 3-iodobenzoic acid allows for its potential use in the creation of ¹³C-labeled pharmaceutical building blocks. This guide will cover both its established role in analytical chemistry and its potential applications in synthetic chemistry, providing detailed experimental methodologies and workflows.

Introduction to Isotopic Labeling in Pharmaceutical Development

Stable isotope-labeled compounds, such as those incorporating Carbon-13 (¹³C), are indispensable tools in the pharmaceutical industry.[1][2] Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for a wide range of applications, including clinical studies.[1] The incorporation of ¹³C into a drug molecule or its precursors allows researchers to track the compound's journey through biological systems, elucidate metabolic pathways, and quantify its presence with high precision.[1][3] 3-Iodobenzoic Acid-¹³C₆ is a derivative of benzoic acid where all six carbon atoms of the benzene ring are replaced with the ¹³C isotope. This labeling provides a distinct mass shift that is readily detectable by mass spectrometry and NMR, without altering the chemical reactivity of the molecule.[4]

Dual Roles of 3-Iodobenzoic Acid-¹³C₆

3-Iodobenzoic Acid-¹³C₆ serves two primary functions in the landscape of pharmaceutical development: as a synthetic precursor for labeled intermediates and as an internal standard for quantitative analysis.

Synthesis of ¹³C-Labeled Pharmaceutical Intermediates

The unlabeled counterpart of this molecule, 3-iodobenzoic acid, is a well-established building block in organic synthesis. The presence of the iodine atom makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[5] These reactions are fundamental in the construction of the complex carbon skeletons of many active pharmaceutical ingredients (APIs).

By employing 3-Iodobenzoic Acid-¹³C₆ in these reactions, it is possible to synthesize pharmaceutical intermediates with a fully labeled phenyl ring. These labeled intermediates are invaluable for understanding the metabolic fate of the drug, as the ¹³C₆-label is unlikely to be lost through common metabolic transformations.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a hypothetical synthesis of a ¹³C₆-labeled biphenyl derivative, a common scaffold in medicinal chemistry.

Reaction Scheme:

Materials:

-

3-Iodobenzoic Acid-¹³C₆

-

Arylboronic acid (R-B(OH)₂)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To a reaction vessel, add 3-Iodobenzoic Acid-¹³C₆ (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system to the vessel.

-

Add the palladium catalyst (0.05 equivalents) to the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up: dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the ¹³C₆-labeled biphenyl carboxylic acid derivative.

Quantitative Data (Hypothetical):

The following table presents hypothetical yield and purity data for the synthesis of a labeled biaryl intermediate.

| Parameter | Value |

| Starting Material | 3-Iodobenzoic Acid-¹³C₆ |

| Coupling Partner | 4-methoxyphenylboronic acid |

| Product | 3-(4-methoxyphenyl)benzoic Acid-¹³C₆ |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | Dioxane/H₂O |

| Reaction Time | 12 hours |

| Temperature | 90 °C |

| Yield | 85% |

| Purity (by HPLC) | >98% |

| Isotopic Purity | >99% ¹³C |

dot

Internal Standard for Quantitative Analysis

A more common and well-documented application of 3-Iodobenzoic Acid-¹³C₆ is as an internal standard in quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS).[4][6] In drug metabolism and pharmacokinetic (DMPK) studies, it is crucial to accurately measure the concentration of a drug and its metabolites in biological matrices like plasma, urine, and tissues.

Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry.[7] Because 3-Iodobenzoic Acid-¹³C₆ has the same chemical properties as its unlabeled counterpart, it co-elutes during chromatography and experiences the same matrix effects (e.g., ion suppression or enhancement) in the mass spectrometer. By adding a known amount of the labeled standard to a sample, any variations in sample preparation and analysis can be normalized, leading to highly accurate and precise quantification of the unlabeled analyte.

Experimental Protocol: LC-MS/MS Quantification

This protocol outlines a general procedure for using 3-Iodobenzoic Acid-¹³C₆ as an internal standard for the quantification of unlabeled 3-iodobenzoic acid or a structurally similar analyte.

Materials and Equipment:

-

Biological matrix (e.g., plasma)

-

Unlabeled analyte (e.g., 3-iodobenzoic acid)

-

3-Iodobenzoic Acid-¹³C₆ (internal standard)

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

-

UHPLC system coupled to a triple quadrupole mass spectrometer (MS/MS)

-

Analytical column (e.g., C18)

Procedure:

-

Sample Preparation:

-

Spike a known concentration of 3-Iodobenzoic Acid-¹³C₆ into all samples, calibration standards, and quality controls.

-

Perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma sample.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the analyte and internal standard from other matrix components using a suitable chromatographic gradient.

-

Detect the analyte and internal standard using multiple reaction monitoring (MRM) on the MS/MS.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Typical LC-MS/MS Parameters:

| Parameter | Setting |

| LC System | UHPLC |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole |

| Ionization Mode | Negative Electrospray (ESI-) |

| MRM Transition (Analyte) | Precursor Ion > Product Ion |

| MRM Transition (IS) | Precursor Ion+6 > Product Ion |

| Collision Energy | Optimized for each transition |

dot

Conclusion

3-Iodobenzoic Acid-¹³C₆ is a powerful and versatile tool in pharmaceutical research and development. Its primary and most established role is as a high-fidelity internal standard for the accurate quantification of analytes in complex biological matrices. Furthermore, its potential as a precursor in the synthesis of ¹³C₆-labeled pharmaceutical intermediates offers a strategic advantage in drug metabolism and mechanistic studies. The ability to introduce a stable, non-labile isotopic label into a core aromatic structure provides invaluable insights into the fate of a drug candidate, from its absorption and distribution to its metabolic transformation and excretion. As analytical techniques become more sensitive and the demand for a deeper understanding of drug behavior increases, the strategic application of compounds like 3-Iodobenzoic Acid-¹³C₆ will continue to be a cornerstone of modern drug development.

References

- 1. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aquila.usm.edu [aquila.usm.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

preliminary investigation of 3-Iodobenzoic Acid-13C6 in organic synthesis

An In-depth Technical Guide to the Preliminary Investigation of 3-Iodobenzoic Acid-¹³C₆ in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodobenzoic acid is a versatile reagent in organic synthesis, primarily utilized as a substrate in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] Its isotopically labeled counterpart, 3-Iodobenzoic Acid-¹³C₆, offers the added advantage of a stable, heavy isotope tag. This allows for its use as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and as a tracer in metabolic studies.[3] The ¹³C₆-labeling, where all six carbon atoms of the benzene ring are ¹³C, provides a distinct mass shift, facilitating the accurate tracking and quantification of molecules in complex biological matrices.[4] This guide provides a preliminary investigation into the applications of 3-Iodobenzoic Acid-¹³C₆ in organic synthesis, with a focus on its role in cross-coupling reactions and as an internal standard in drug development workflows.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 3-Iodobenzoic Acid-¹³C₆ and its unlabeled analogue is presented below. The data for the ¹³C₆-labeled compound is inferred from its unlabeled counterpart and the principles of isotopic labeling.

| Property | 3-Iodobenzoic Acid | 3-Iodobenzoic Acid-¹³C₆ | 3-Phenylbenzoic Acid | 3-Phenylbenzoic Acid-¹³C₆ |

| Molecular Formula | C₇H₅IO₂ | ¹³C₆CH₅IO₂ | C₁₃H₁₀O₂ | ¹³C₆C₇H₁₀O₂ |

| Molecular Weight | 248.02 g/mol [5] | 254.04 g/mol | 198.22 g/mol [6] | 204.24 g/mol |

| Melting Point | 185-187 °C[5] | Not available | 164-169 °C[7] | Not available |

| Mass Spec (EI) m/z | 248 (M⁺)[8] | 254 (M⁺) | 198 (M⁺)[9] | 204 (M⁺) |

| ¹³C NMR (DMSO-d₆, ppm) | ~94, 129, 130, 133, 137, 142, 167 | Expected shifts similar to unlabeled | ~127, 128, 129, 130, 131, 139, 140, 167 | Expected shifts similar to unlabeled |

Applications in Palladium-Catalyzed Cross-Coupling Reactions

3-Iodobenzoic Acid-¹³C₆ is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. The following is a detailed protocol for the synthesis of 3-phenylbenzoic acid-¹³C₆ using 3-Iodobenzoic Acid-¹³C₆ and phenylboronic acid, adapted from a procedure for the unlabeled analogue.[10]

Reaction Scheme:

Reagents and Conditions:

| Reagent | Molar Eq. | Amount (for 2 mmol scale) |

| 3-Iodobenzoic Acid-¹³C₆ | 1.0 | 508 mg |

| Phenylboronic Acid | 1.1 | 268 mg[10] |

| Palladium(II) Chloride | 0.01 | 3.54 mg[10] |

| Sodium Hydroxide | 4.0 | 320 mg[10] |

| Water | - | 8 mL[10] |

Procedure:

-

To a 50 mL two-neck flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add sodium hydroxide and water and stir until dissolved.[10]

-

Add 3-Iodobenzoic Acid-¹³C₆ to the solution and stir.[10]

-

Add phenylboronic acid followed by palladium(II) chloride to the reaction mixture.[10]

-

Stir the mixture at room temperature for 1 hour.[10]

-

Work-up:

-

Filter the reaction mixture through a glass frit.[10]

-

Dilute the filtrate with 100 mL of water and acidify with concentrated hydrochloric acid to precipitate the product.[10]

-

Filter the solid product and dissolve it in approximately 30 mL of tert-butyl methyl ether.[10]

-

Filter the ether solution through a short plug of silica gel, wash with water in a separatory funnel, and dry over sodium sulfate.[10]

-

Evaporate the solvent under reduced pressure to yield the crystalline product, 3-phenylbenzoic acid-¹³C₆.[10]

-

Expected Yield: Based on the unlabeled reaction, a yield of approximately 87-89% is expected.[10]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene.[11] 3-Iodobenzoic Acid-¹³C₆ can react with an alkene like styrene to form a stilbene derivative. A plausible experimental setup would involve a palladium catalyst (e.g., palladium acetate), a phosphine ligand, a base (e.g., triethylamine), and a suitable solvent, with reaction temperatures typically ranging from 80-140 °C.[12][13]

Sonogashira Coupling

The Sonogashira coupling involves the reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.[2] 3-Iodobenzoic Acid-¹³C₆ can be coupled with an alkyne such as phenylacetylene to generate a substituted alkyne. Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and an amine base/solvent like triethylamine at room temperature.[2][14]

Application as an Internal Standard in Quantitative Analysis

Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry due to their similar chemical and physical properties to the analyte, which allows for accurate correction of matrix effects and variations in sample processing.[3][15]

Experimental Protocol: Quantitative Analysis of a Drug Metabolite using LC-MS/MS

This protocol outlines the use of 3-Iodobenzoic Acid-¹³C₆ as an internal standard for the quantification of a hypothetical drug metabolite, "Metabolite M," which shares a similar core structure.

Workflow:

-

Preparation of Standards and Samples:

-

Prepare a stock solution of "Metabolite M" and 3-Iodobenzoic Acid-¹³C₆ (Internal Standard, IS) in methanol.[1]

-

Create a series of calibration standards by spiking known concentrations of "Metabolite M" into a blank biological matrix (e.g., human plasma).[1]

-

Prepare quality control (QC) samples at low, medium, and high concentrations.[1]

-

-

Sample Preparation:

-

LC-MS/MS Analysis:

-

Inject the prepared samples into an LC-MS/MS system.

-

Develop a chromatographic method to separate "Metabolite M" and the IS from other matrix components.

-

Optimize the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the IS in Multiple Reaction Monitoring (MRM) mode.[1]

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the IS.[2]

-

Calculate the peak area ratio (Analyte Area / IS Area).[2]

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.[1]

-

Determine the concentration of "Metabolite M" in the unknown samples by interpolating their peak area ratios from the calibration curve.[1]

-

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Conclusion

3-Iodobenzoic Acid-¹³C₆ is a valuable tool for researchers in organic synthesis and drug development. Its utility as a substrate in palladium-catalyzed cross-coupling reactions allows for the synthesis of complex, isotopically labeled molecules. Furthermore, its application as a stable isotope-labeled internal standard provides a robust and accurate method for the quantitative analysis of drugs and their metabolites in complex biological matrices. The experimental protocols and workflows outlined in this guide serve as a preliminary investigation into the potential of this versatile compound, paving the way for its broader application in pharmaceutical research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. (1,1'-Biphenyl)-3-carboxylic acid | C13H10O2 | CID 12854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Phenylbenzoic acid [chembk.com]

- 8. rsc.org [rsc.org]

- 9. Benzoic acid, phenyl ester [webbook.nist.gov]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. researchgate.net [researchgate.net]

- 12. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Isotopic Purity of 3-Iodobenzoic Acid-¹³C₆: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and data related to determining the isotopic purity of 3-Iodobenzoic Acid-¹³C₆. This stable isotope-labeled compound is a crucial tool in various research applications, including metabolic flux analysis, quantitative proteomics, and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Ensuring the isotopic purity of this compound is paramount for obtaining accurate and reproducible experimental results.

Core Concepts in Isotopic Labeling

Isotopic labeling involves the replacement of one or more atoms in a molecule with their stable, non-radioactive isotope. In the case of 3-Iodobenzoic Acid-¹³C₆, all six carbon atoms in the benzoic acid ring have been replaced with the heavy isotope of carbon, ¹³C. This labeling provides a distinct mass shift that allows the molecule to be traced and quantified in complex biological systems.

Quantitative Data on Isotopic Purity

While a specific Certificate of Analysis for a single batch of 3-Iodobenzoic Acid-¹³C₆ is not publicly available, commercial suppliers of ¹³C-labeled compounds typically guarantee high levels of isotopic enrichment and chemical purity. The following tables summarize the generally accepted quality specifications for such compounds.

Table 1: Typical Isotopic Purity and Chemical Purity of Commercial ¹³C-Labeled Compounds

| Parameter | Typical Specification |

| Isotopic Enrichment | ≥98% to ≥99% |

| Chemical Purity | >95% to ≥98% |

Data is based on general specifications from commercial suppliers of stable isotope-labeled compounds.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for compounds like 3-Iodobenzoic Acid-¹³C₆ relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopic Enrichment Analysis

High-resolution mass spectrometry is a powerful tool for determining the isotopic enrichment of labeled compounds.[2] The predictable mass shift caused by the incorporation of ¹³C atoms allows for the differentiation and quantification of labeled molecules from their unlabeled counterparts.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Prepare a standard solution of high-purity, unlabeled 3-Iodobenzoic Acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Dissolve the 3-Iodobenzoic Acid-¹³C₆ sample in the same solvent to a similar concentration.

-

Filter both solutions through a 0.22 µm syringe filter before injection.

-

-

LC-MS System and Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is typically used.

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for carboxylic acids.

-

-

Data Acquisition and Analysis:

-

Inject the unlabeled standard to determine its retention time and mass-to-charge ratio (m/z).

-

Inject the 3-Iodobenzoic Acid-¹³C₆ sample.

-

Acquire full scan mass spectra over the expected m/z range.

-

The mass spectrum of the labeled compound will show a distribution of isotopologues. The most abundant ion should correspond to the fully labeled molecule (all six carbons as ¹³C).

-

Calculate the isotopic enrichment by determining the relative abundance of the M+6 peak (fully labeled) compared to the sum of all other isotopologue peaks (M+0 to M+5). Corrections for the natural abundance of ¹³C in the unlabeled compound should be applied for precise calculations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Verification

NMR spectroscopy is an indispensable technique for both structural elucidation and the determination of isotopic enrichment.[3] ¹³C NMR, in particular, provides direct information about the labeled carbon atoms.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Dissolve a sufficient amount of the 3-Iodobenzoic Acid-¹³C₆ sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.

-

-

NMR Spectrometer and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nucleus: ¹³C.

-

Experiment: A standard one-dimensional ¹³C NMR experiment with proton decoupling.

-

Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁) to ensure quantitative signal integration.

-

-

Data Acquisition and Analysis:

-

Acquire the ¹³C NMR spectrum.

-

The spectrum of a highly enriched 3-Iodobenzoic Acid-¹³C₆ sample will show signals for the six carbon atoms of the benzene ring.

-

The presence of any significant signals corresponding to unlabeled (¹²C) positions would indicate incomplete labeling.

-

The relative integrals of the ¹³C signals can be used to confirm the uniform labeling across the molecule. For quantitative assessment of enrichment, comparison with a known concentration of a ¹³C-labeled internal standard or advanced NMR techniques may be required.

-

Logical Relationship for Purity Assessment

The overall assessment of the isotopic purity of 3-Iodobenzoic Acid-¹³C₆ is a multi-step process that combines both chemical and isotopic analysis to ensure the quality of the material for research purposes.

Conclusion

The isotopic purity of 3-Iodobenzoic Acid-¹³C₆ is a critical parameter for its effective use in scientific research. Through the rigorous application of analytical techniques such as mass spectrometry and NMR spectroscopy, researchers can confidently verify the high isotopic enrichment and chemical purity of this valuable research tool, ensuring the integrity and reliability of their experimental data. Commercial suppliers typically provide compounds with isotopic enrichment levels exceeding 98%, which is suitable for most applications.

References

Unraveling Reaction Mechanisms: A Technical Guide to 3-Iodobenzoic Acid-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 3-Iodobenzoic Acid-¹³C₆ in the elucidation of chemical reaction mechanisms. By incorporating a stable isotope label, this compound serves as a powerful tracer, enabling researchers to track the transformation of molecules with high precision. This guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation techniques associated with the use of 3-Iodobenzoic Acid-¹³C₆, with a particular focus on its application in understanding the Suzuki-Miyaura cross-coupling reaction and its potential in metabolic studies.

Core Principles of ¹³C Isotopic Labeling

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway.[1] In this method, one or more atoms in a molecule of interest are replaced by their stable, non-radioactive isotope. For carbon, the heavy isotope ¹³C is used in place of the more abundant ¹²C. The key principle lies in the ability to distinguish between the labeled and unlabeled molecules using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

The primary advantages of using stable isotopes like ¹³C include:

-

Non-radioactivity: Eliminates the need for specialized handling and disposal procedures associated with radioactive isotopes.

-

Minimal Isotope Effect: The chemical properties of ¹³C-labeled compounds are nearly identical to their unlabeled counterparts, ensuring that the reaction mechanism is not significantly altered.

-

High Sensitivity and Specificity: Modern analytical instruments can detect the mass difference between ¹²C and ¹³C with high precision, allowing for accurate quantification and structural elucidation.[2]

3-Iodobenzoic Acid-¹³C₆, with all six carbon atoms of the benzene ring labeled, provides a distinct mass shift of +6 Da compared to the unlabeled molecule. This significant mass difference makes it an excellent internal standard and tracer for quantitative analysis and mechanism studies.

Application in Mechanism Elucidation: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[3][4] 3-Iodobenzoic acid is a common substrate in this reaction. By using 3-Iodobenzoic Acid-¹³C₆, researchers can gain valuable insights into the reaction mechanism, particularly the key steps of oxidative addition, transmetalation, and reductive elimination.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for using 3-Iodobenzoic Acid-¹³C₆ to study the Suzuki-Miyaura reaction mechanism.

Catalytic Cycle and the Role of the ¹³C Label

The ¹³C₆ label on the 3-iodobenzoic acid allows for the unambiguous tracking of the aryl group throughout the catalytic cycle. The following diagram illustrates the key steps and the position of the labeled moiety.

Experimental Protocols

A detailed methodology for a typical experiment is provided below.

Materials and Reagents

-

3-Iodobenzoic Acid-¹³C₆ (≥98% isotopic purity)

-

Phenylboronic Acid

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized Water

-

Deuterated Chloroform (CDCl₃) for NMR analysis

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)